2-Methylcyclopentanecarboxylic acid
Overview
Description
2-Methylcyclopentanecarboxylic acid is an organic compound with the molecular formula C7H12O2 It is a derivative of cyclopentanecarboxylic acid, characterized by the presence of a methyl group at the second position of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylcyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the ring contraction of cyclohexane derivatives. For instance, the base-induced ring contraction of 2-chlorocyclohexanone can yield methyl cyclopentanecarboxylate, which can then be hydrolyzed to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the palladium-catalyzed hydrocarboxylation of cyclopentene. This method utilizes carbon monoxide and water in the presence of a palladium catalyst to convert cyclopentene into the desired carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: 2-Methylcyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol.
Substitution: The methyl group and the carboxylic acid group can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride for esterification and ammonia for amidation are commonly employed.
Major Products:
Oxidation: Methylcyclopentanone or methylcyclopentanal.
Reduction: 2-Methylcyclopentanol.
Substitution: Methylcyclopentanecarboxylate (ester) or 2-methylcyclopentanecarboxamide (amide).
Scientific Research Applications
2-Methylcyclopentanecarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylcyclopentanecarboxylic acid depends on its specific application. In general, the compound interacts with molecular targets through its carboxylic acid group, which can form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Lacks the methyl group at the second position.
2-Methylcyclohexanecarboxylic acid: Contains a six-membered ring instead of a five-membered ring.
2-Ethylcyclopentanecarboxylic acid: Has an ethyl group instead of a methyl group at the second position.
Uniqueness: 2-Methylcyclopentanecarboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the methyl group at the second position of the cyclopentane ring influences its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-methylcyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-3-2-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUMDNFZGQAOJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50281842 | |
Record name | 2-methylcyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50281842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5454-78-4 | |
Record name | 5454-78-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23233 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methylcyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50281842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylcyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Methylcyclopentanecarboxylic acid and its analog, 1-aminocyclobutanecarboxylic acid (ACBC), potentially useful for tumor imaging?
A1: Both this compound (specifically, its 1-amino derivative) and ACBC are alicyclic alpha-amino acids that have demonstrated selective uptake in tumor tissue. Research comparing the tissue distribution of various alicyclic alpha-amino acids in rats with liver tumors showed that both this compound and ACBC exhibited significantly higher tumor-to-nontumor concentration ratios compared to other tested amino acids []. This selective accumulation in tumor tissue makes these compounds promising candidates for tumor imaging when labeled with appropriate radioisotopes like Carbon-11.
Q2: How does the structure of alicyclic alpha-amino acids influence their tumor specificity?
A2: While the exact mechanism of tumor specificity for these compounds is still under investigation, research suggests that structural variations within the alicyclic ring significantly impact tumor uptake []. The study observed that the presence and position of methyl substituents on the cyclopentane ring can alter the tumor-to-nontumor concentration ratios. This highlights the importance of structure-activity relationship studies in optimizing these compounds for improved tumor imaging capabilities.
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